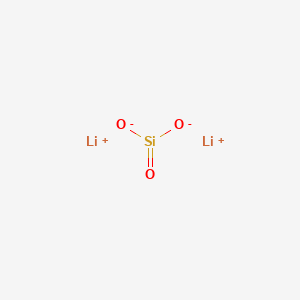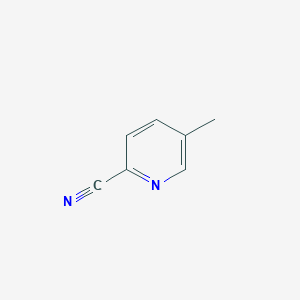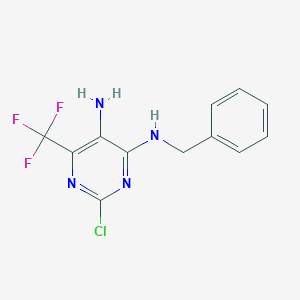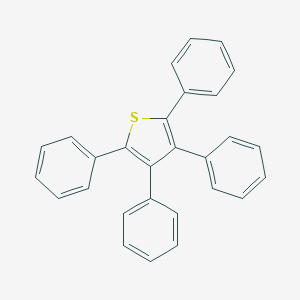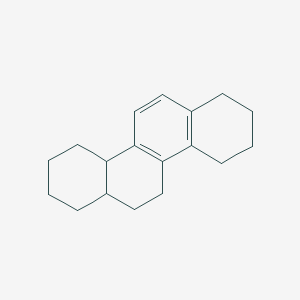
1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene, also known as DHC, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential applications in scientific research. DHC is a colorless, odorless, and non-toxic compound that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-kappaB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS), which are known to play a role in the development of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. This compound has been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-alpha and IL-6. This compound has also been found to inhibit the activity of various enzymes involved in the production of ROS, including NADPH oxidase and xanthine oxidase. This compound has been shown to have neuroprotective effects and has been found to increase the levels of various neurotrophic factors, including BDNF and NGF.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene in lab experiments is that it is a non-toxic compound that is soluble in organic solvents. This compound is also relatively easy to synthesize using various methods. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact mechanism of action of this compound.
Orientations Futures
There are several future directions for research on 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene. One area of research is the development of this compound derivatives with improved anti-inflammatory and anti-cancer properties. Another area of research is the study of the potential applications of this compound in the treatment of neurodegenerative diseases. Further research is also needed to elucidate the exact mechanism of action of this compound and to identify potential targets for drug development.
Méthodes De Synthèse
1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene can be synthesized using various methods, including the Diels-Alder reaction, the Friedel-Crafts reaction, and the Birch reduction. The Diels-Alder reaction involves the reaction of cyclopentadiene and 1,2-benzoquinone in the presence of a Lewis acid catalyst to form this compound. The Friedel-Crafts reaction involves the reaction of benzene and cyclopentadiene in the presence of a Lewis acid catalyst to form this compound. The Birch reduction involves the reduction of naphthalene using sodium and liquid ammonia to form this compound.
Applications De Recherche Scientifique
1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene has been studied extensively for its potential applications in scientific research. This compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
1610-22-6 |
|---|---|
Formule moléculaire |
C18H24 |
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
1,2,3,4,4a,7,8,9,10,11,12,12a-dodecahydrochrysene |
InChI |
InChI=1S/C18H24/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h9,11,14,16H,1-8,10,12H2 |
Clé InChI |
DISXLARWFONJQP-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CCC3=C2C=CC4=C3CCCC4 |
SMILES canonique |
C1CCC2C(C1)CCC3=C2C=CC4=C3CCCC4 |
Autres numéros CAS |
1610-22-6 |
Synonymes |
1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



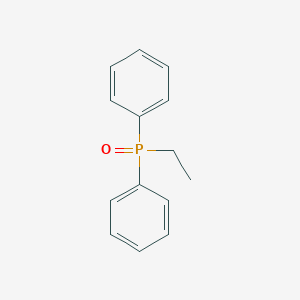

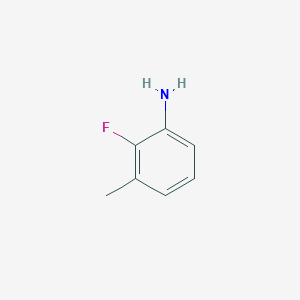
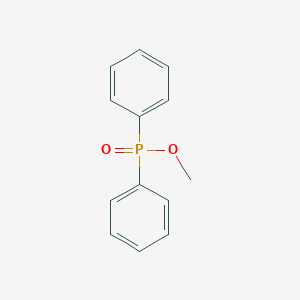

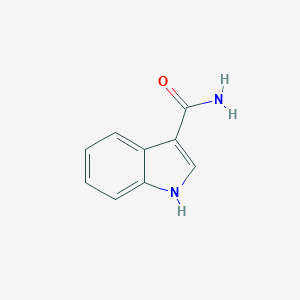
![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)
